1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione
Description
1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione is a heterocyclic compound featuring a thienopyridine core fused with a piperazine-2,3-dione moiety. The thieno[3,2-c]pyridine scaffold is notable for its presence in pharmacologically active agents, particularly antiplatelet drugs like prasugrel . The chlorine substituent at position 2 of the thienopyridine ring and the 4-ethylpiperazine-2,3-dione group distinguish this compound from other derivatives in the class.
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-2-16-5-6-18(13(20)12(16)19)14(21)17-4-3-10-9(8-17)7-11(15)22-10/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAHZOIDTVXHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[3,2-c]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloropyridine and thiophene derivatives
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Prasugrel
- Structure: 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate .
- Key Differences :
- Pharmacology: Irreversibly inhibits the P2Y12 ADP receptor, preventing platelet aggregation.
tert-Butyl 3-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl Oxylate
4-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-carbonyl}phenol
- Structure: Phenolic hydroxyl group at the para position of the benzoyl moiety .
- Lower molecular weight (259.32 g/mol vs. ~355 g/mol for the target compound) may affect membrane permeability .
1-[3-({2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one
- Structure : Sulfonyl linker and acetylphenyl group .
- Higher molecular weight (355.86 g/mol) and logP due to the sulfonyl group .
Structural and Functional Analysis Table
Research Findings and Hypotheses
- Metabolic Stability : The piperazine-2,3-dione group in the target compound may reduce first-pass metabolism compared to prasugrel’s ester group, which requires enzymatic hydrolysis .
- Chirality : Unlike prasugrel, which has a chiral center and enantiomeric activity, the target compound’s structure lacks evident chirality, simplifying synthesis and quality control .
Biological Activity
The compound 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione (often referred to by its structural identifiers) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound's molecular formula is , which includes a thieno[3,2-c]pyridine moiety. Its structural characteristics are pivotal in determining its biological activity.
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 244.05574 | 152.2 |
| [M+Na]+ | 266.03768 | 163.9 |
| [M+NH4]+ | 261.08228 | 161.8 |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing thieno[3,2-c]pyridine structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Inhibition of BRAF(V600E)
A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit the BRAF(V600E) mutation commonly associated with melanoma. These studies revealed that compounds with similar structural features to the target compound displayed promising inhibitory effects on tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Research indicates that thieno derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The biological profile of the compound extends to antimicrobial activities. Structurally related compounds have demonstrated efficacy against various bacterial strains, indicating a mechanism involving disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of This compound is crucial for optimizing its pharmacological properties:
- Chloro Substitution : The presence of a chlorine atom enhances lipophilicity and bioavailability.
- Piperazine Ring : The piperazine moiety contributes to receptor binding affinity and selectivity.
- Carbonyl Group : The carbonyl functionality is essential for biological activity through interactions with nucleophilic sites in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
